![molecular formula C75H87N3O3 B14252611 2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine CAS No. 406697-93-6](/img/structure/B14252611.png)
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine is an organic compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is known for its unique structure, which includes three ethynylphenyl groups attached to a triazine core, each further substituted with a decyloxy group. This structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial applications.
Métodos De Preparación
The synthesis of 2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine typically involves multiple steps. One common synthetic route includes the following steps:
Synthesis of 4-(decyloxy)phenylacetylene: This intermediate is prepared by reacting 4-iodophenol with decyl bromide in the presence of a base to form 4-(decyloxy)iodobenzene. This compound is then subjected to a Sonogashira coupling reaction with trimethylsilylacetylene to yield 4-(decyloxy)phenylacetylene.
Formation of the triazine core: The triazine core is synthesized by reacting cyanuric chloride with 4-(decyloxy)phenylacetylene in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the formation of this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the ethynyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the ethynyl groups, converting them into alkanes or alkenes.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and under reflux conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alkanes.
Aplicaciones Científicas De Investigación
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology: It is studied for its potential use in biological imaging and as a fluorescent probe due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of new therapeutic compounds.
Industry: The compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its excellent electronic properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine is primarily related to its ability to interact with various molecular targets and pathways. The compound’s ethynyl groups allow it to participate in π-π stacking interactions, which are crucial for its role in organic semiconductors and conductive polymers. Additionally, the triazine core can engage in hydrogen bonding and other non-covalent interactions, making it a versatile molecule for various applications.
Comparación Con Compuestos Similares
2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine can be compared with other similar compounds, such as:
2,4,6-Tris(4-ethynylphenyl)-1,3,5-triazine: This compound lacks the decyloxy groups, which affects its solubility and electronic properties.
2,4,6-Tris(4-bromophenyl)-1,3,5-triazine: The presence of bromine atoms makes this compound more reactive in substitution reactions but less suitable for applications requiring high electronic conductivity.
2,4,6-Tris(4-methoxyphenyl)-1,3,5-triazine: The methoxy groups enhance the compound’s solubility in organic solvents but may reduce its stability under certain conditions.
The uniqueness of this compound lies in its combination of ethynyl and decyloxy groups, which provide a balance of solubility, reactivity, and electronic properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
406697-93-6 |
|---|---|
Fórmula molecular |
C75H87N3O3 |
Peso molecular |
1078.5 g/mol |
Nombre IUPAC |
2,4,6-tris[4-[2-(4-decoxyphenyl)ethynyl]phenyl]-1,3,5-triazine |
InChI |
InChI=1S/C75H87N3O3/c1-4-7-10-13-16-19-22-25-58-79-70-52-40-64(41-53-70)31-28-61-34-46-67(47-35-61)73-76-74(68-48-36-62(37-49-68)29-32-65-42-54-71(55-43-65)80-59-26-23-20-17-14-11-8-5-2)78-75(77-73)69-50-38-63(39-51-69)30-33-66-44-56-72(57-45-66)81-60-27-24-21-18-15-12-9-6-3/h34-57H,4-27,58-60H2,1-3H3 |
Clave InChI |
UYBXWMSGGGYJGK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=C(C=C4)C#CC5=CC=C(C=C5)OCCCCCCCCCC)C6=CC=C(C=C6)C#CC7=CC=C(C=C7)OCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


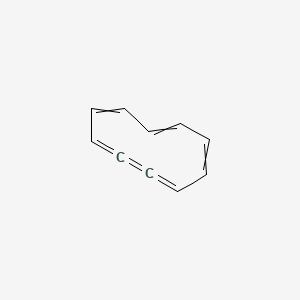
![5-Ethyl-1-[(1S)-1-phenylethyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B14252547.png)
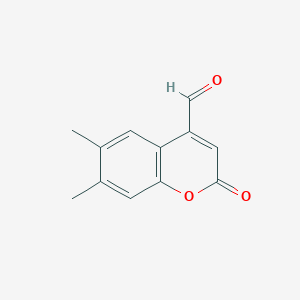
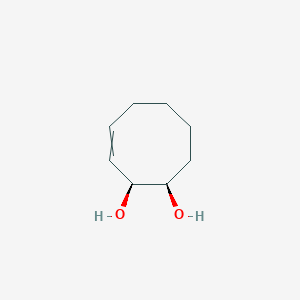
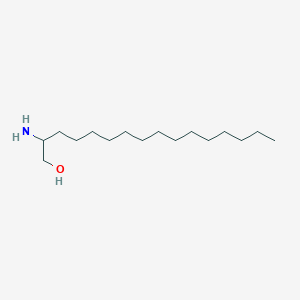
![2-[4-(Dodecyloxy)phenyl]-6-octylnaphthalene](/img/structure/B14252572.png)

![3,7-Diazabicyclo[3.3.1]nonane, 3,7-bis[2-(4-nitrophenyl)ethyl]-](/img/structure/B14252580.png)
![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
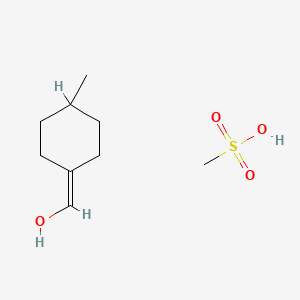
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
